Strict Substrate Specificity of QueC for 7-Carboxy-7-deazaguanine Over Other 7-Deazaguanine Derivatives
The 7-cyano-7-deazaguanine synthase QueC from Geobacillus kaustophilus was evaluated against a panel of substrate analogs and demonstrated strict substrate specificity for 7-carboxy-7-deazaguanine (CDG). No detectable activity was observed with 7-deazaguanine, 7-cyano-7-deazaguanine (preQ₀), or 7-aminomethyl-7-deazaguanine (preQ₁) when tested as substrates in an HPLC–MS-based assay at pH 9.5 and 60 °C, confirming that the carboxyl group at C-7 is an absolute requirement for QueC-catalyzed nitrile formation .
| Evidence Dimension | Enzyme substrate specificity (QueC-catalyzed conversion to nitrile) |
|---|---|
| Target Compound Data | 7-Carboxy-7-deazaguanine (CDG): active as substrate; AMP and pyrophosphate detected as co-products |
| Comparator Or Baseline | 7-Deazaguanine, 7-cyano-7-deazaguanine (preQ₀), and 7-aminomethyl-7-deazaguanine (preQ₁): no detectable activity |
| Quantified Difference | Qualitative (active vs. no detectable conversion) |
| Conditions | G. kaustophilus QueC heterologously expressed; HPLC–MS assay; pH optimum 9.5; temperature optimum 60 °C |
Why This Matters
Researchers reconstituting the queuosine biosynthetic pathway or developing QueC inhibitor screens must use authentic CDG as substrate, as closely related 7-deazaguanine analogs are not recognized by the enzyme.
- [1] Winkler, M.; Dokulil, K.; Weber, H.; Pavkov-Keller, T.; Wilding, B. The Nitrile-Forming Enzyme 7-Cyano-7-Deazaguanine Synthase from Geobacillus kaustophilus: A Reverse Nitrilase? ChemBioChem, 2015, 16, 2373–2378. View Source
